5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines an indene ring with a sulfamoyl group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of 2,3-dihydro-1H-indene with a suitable sulfonamide reagent under controlled conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-efficiency catalysts and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indene ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene ring may yield ketones, while reduction of the sulfamoyl group may produce amines .
Scientific Research Applications
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structure and functional groups.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers explore its interactions with biological molecules to understand its potential effects and applications in biology.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1H-indol-5-ylmethyl)amine: Shares the indene ring structure but differs in functional groups.
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)furan-2-carboxylic acid: Similar sulfamoyl group but different aromatic ring structure.
Uniqueness
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide is unique due to its combination of an indene ring, sulfamoyl group, and methoxybenzamide moiety. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-8-7-14(10-15(16)17(18)20)24(21,22)19-13-6-5-11-3-2-4-12(11)9-13/h5-10,19H,2-4H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOFRFQBVWARMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.